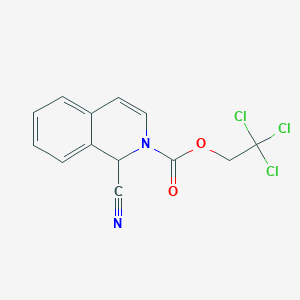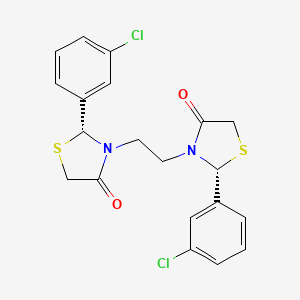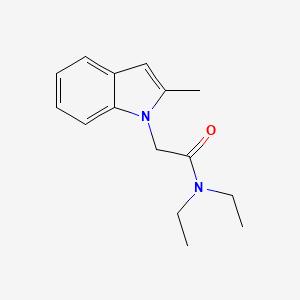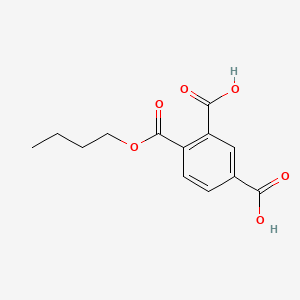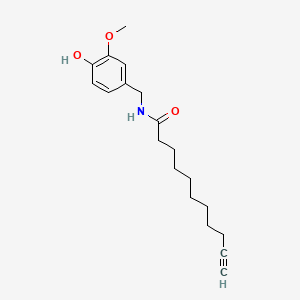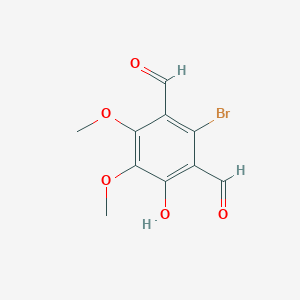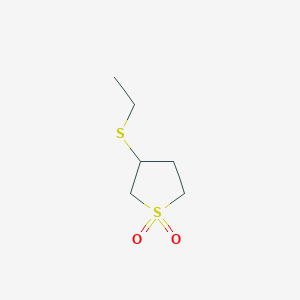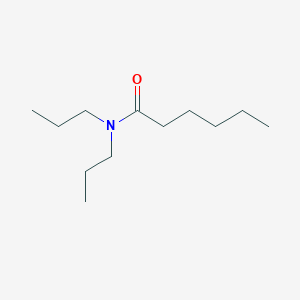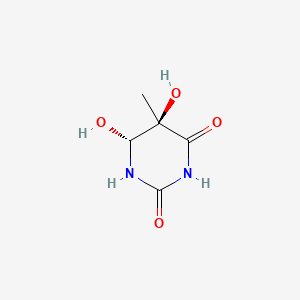
2,4(1H,3H)-Pyrimidinedione, dihydro-5,6-dihydroxy-5-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-5R,6S-Thymine glycol: is a derivative of thymine, a pyrimidine base found in DNA. It is formed by the oxidation of thymine, resulting in the addition of hydroxyl groups at the 5 and 6 positions of the thymine ring. This compound is significant in the study of DNA damage and repair mechanisms, as it is a common product of oxidative stress and ionizing radiation .
準備方法
Synthetic Routes and Reaction Conditions: cis-5R,6S-Thymine glycol can be synthesized by exposing thymine to reactive oxygen species or ionizing radiation. The oxidation of thymine leads to the formation of thymine glycol, which can exist in different stereoisomeric forms. The cis-5R,6S form is one of the predominant isomers .
Industrial Production Methods: Industrial production of cis-5R,6S-Thymine glycol typically involves controlled oxidation processes using chemical oxidants or radiation sources. The reaction conditions are optimized to favor the formation of the desired cis-5R,6S isomer while minimizing the production of other stereoisomers .
化学反応の分析
Types of Reactions: cis-5R,6S-Thymine glycol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidation products.
Reduction: Reduction reactions can convert thymine glycol back to thymine or other reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reactive oxygen species, such as hydrogen peroxide or singlet oxygen, are commonly used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroxyl groups under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can lead to the formation of more oxidized thymine derivatives, while reduction can regenerate thymine .
科学的研究の応用
cis-5R,6S-Thymine glycol has several important applications in scientific research:
Chemistry: It is used as a model compound to study the effects of oxidative damage on nucleic acids.
Biology: It serves as a marker for oxidative DNA damage and is used to investigate DNA repair mechanisms.
Medicine: Research on thymine glycol contributes to understanding the role of oxidative stress in diseases such as cancer and aging.
Industry: It is used in the development of assays and diagnostic tools for detecting oxidative DNA damage.
作用機序
The mechanism by which cis-5R,6S-Thymine glycol exerts its effects involves the disruption of normal base pairing in DNA. The presence of hydroxyl groups at the 5 and 6 positions alters the hydrogen bonding interactions, leading to destabilization of the DNA double helix. This disruption can interfere with DNA replication and transcription, triggering DNA repair pathways .
類似化合物との比較
trans-5R,6R-Thymine glycol: Another stereoisomer of thymine glycol with different spatial arrangement of hydroxyl groups.
5,6-Dihydroxy-5,6-dihydrothymine: A general term for thymine glycol, encompassing all stereoisomers.
Uniqueness: cis-5R,6S-Thymine glycol is unique due to its specific stereochemistry, which influences its interactions with DNA and its recognition by DNA repair enzymes. This makes it a valuable tool for studying the effects of oxidative DNA damage and the mechanisms of DNA repair .
特性
CAS番号 |
1431-06-7 |
|---|---|
分子式 |
C5H8N2O4 |
分子量 |
160.13 g/mol |
IUPAC名 |
(5R,6R)-5,6-dihydroxy-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H8N2O4/c1-5(11)2(8)6-4(10)7-3(5)9/h2,8,11H,1H3,(H2,6,7,9,10)/t2-,5-/m1/s1 |
InChIキー |
GUKSGXOLJNWRLZ-DUZGATOHSA-N |
異性体SMILES |
C[C@]1([C@H](NC(=O)NC1=O)O)O |
正規SMILES |
CC1(C(NC(=O)NC1=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793373.png)


